molecular formula C45H86NO11P B12397511 DSPE-succinic acid

DSPE-succinic acid

Cat. No.: B12397511
M. Wt: 848.1 g/mol
InChI Key: YHASCFOFGLKNAQ-VQJSHJPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

DSPE-succinic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. This group can react with amines to form stable amide linkages .

Common Reagents and Conditions

    Reagents: Amines, NHS, EDC

    Conditions: Room temperature, organic solvents like ethanol, magnetic stirring

Major Products

The major product formed from the reaction of this compound with amines is the corresponding amide .

Scientific Research Applications

DSPE-succinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Mechanism of Action

The mechanism of action of DSPE-succinic acid involves its ability to form stable amide linkages with amines. This property allows it to be used as a nanocarrier for the delivery of therapeutics. The carboxylic acid group reacts with amines in the presence of activating agents like HATU or EDC to form stable amide bonds . This enables the compound to encapsulate and deliver drugs effectively.

Comparison with Similar Compounds

Similar Compounds

    DSPE-PEG: A similar compound where polyethylene glycol (PEG) is conjugated to DSPE. It is used for similar applications but offers different properties such as increased solubility and reduced immunogenicity.

    DSPE-Cy5: A compound where the near-infrared imaging molecule Cy5 is conjugated to DSPE.

Uniqueness

DSPE-succinic acid is unique due to its terminal carboxylic acid group, which allows it to form stable amide linkages with amines. This property makes it particularly useful in the preparation of nanoparticles and liposomes for drug delivery .

Properties

Molecular Formula

C45H86NO11P

Molecular Weight

848.1 g/mol

IUPAC Name

4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1

InChI Key

YHASCFOFGLKNAQ-VQJSHJPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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